Antibiotic F1

Description

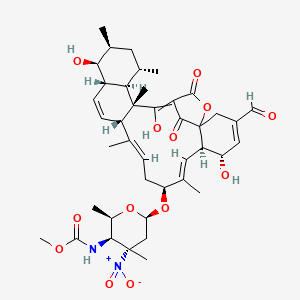

Structure

2D Structure

Properties

Molecular Formula |

C41H54N2O13 |

|---|---|

Molecular Weight |

782.9 g/mol |

IUPAC Name |

methyl N-[(2R,3R,4S,6R)-6-[[(5S,6R,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-3-formyl-5,17,23-trihydroxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |

InChI |

InChI=1S/C41H54N2O13/c1-19-9-12-29(55-30-17-39(6,43(51)52)34(23(5)54-30)42-38(50)53-8)20(2)14-27-28(45)15-24(18-44)16-41(27)36(48)31(37(49)56-41)35(47)40(7)26(19)11-10-25-32(40)21(3)13-22(4)33(25)46/h9-11,14-15,18,21-23,25-30,32-34,45-47H,12-13,16-17H2,1-8H3,(H,42,50)/b19-9+,20-14+,35-31?/t21-,22-,23+,25-,26-,27+,28-,29-,30-,32+,33-,34-,39-,40+,41?/m0/s1 |

InChI Key |

VDDFIJNQPDATJC-JZDARFGUSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4[C@H](C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O)C |

Canonical SMILES |

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C(C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)O)C |

Origin of Product |

United States |

Elucidation of the Biosynthetic Pathways and Chemical Synthesis of Antibiotic F1

Discovery and Isolation of Antibiotic F1

The journey of this compound from a microbial product to a characterized chemical entity involves its initial discovery in a specific bacterial strain and subsequent analysis of its antimicrobial capabilities.

Originating Microbial Sources and Strain Isolation

This compound, along with the related compound Cirramycin F-2, was first isolated from the culture filtrate of Streptomyces cirratus strain B-1425, a mutant strain of the original JTB-3 strain. nih.gov This discovery highlights the importance of microbial strain improvement and mutation in uncovering novel or enhanced production of secondary metabolites. In addition to direct fermentation from the producer strain, researchers also demonstrated that this compound could be produced through the biotransformation of a precursor, Cirramycin A1. This was achieved using a blocked mutant strain, designated A-0033, which was incapable of completing the full biosynthetic pathway of the parent compound but could modify the supplied precursor. nih.gov

The genus Streptomyces is a well-known and prolific source of antibiotics and other bioactive secondary metabolites, with its species being responsible for producing approximately two-thirds of clinically useful antibiotics. mdpi.comresearchgate.net The isolation of these bacteria typically involves screening soil and water samples from diverse geographical locations to identify strains with antimicrobial activity. nih.govnih.gov

Initial Characterization of this compound as an Antimicrobial Agent

Initial characterization of Cirramycin F-1 established it as a 16-membered macrolide antibiotic. nih.gov Structural elucidation, performed through spectral interpretation and analysis of acid degradation products, revealed that it contains the neutral sugar L-rhodinose. nih.gov Further analysis based on this spectral data concluded that Cirramycin F-1 is identical to a previously reported compound, antibiotic A6888C. nih.gov

In terms of its biological activity, Cirramycin F-1 demonstrated efficacy against Gram-positive bacteria. However, its potency was found to be lower than that of the related compound, Cirramycin A1. nih.gov This initial assessment is a crucial step in determining the potential therapeutic relevance of a newly discovered antibiotic.

| Property | Description |

| Antibiotic Name | Cirramycin F-1 |

| Identical To | Antibiotic A6888C nih.gov |

| Chemical Class | 16-membered macrolide nih.gov |

| Key Structural Feature | Contains the neutral sugar L-rhodinose nih.gov |

| Antimicrobial Spectrum | Active against Gram-positive bacteria nih.gov |

| Relative Potency | Less active than Cirramycin A1 nih.gov |

Biosynthesis of Naturally Occurring this compound

The production of complex natural products like this compound is a highly regulated and energy-intensive process orchestrated by a series of specialized enzymes encoded in the organism's genome.

Identification of Key Biosynthetic Gene Clusters for this compound

The genetic blueprint for the synthesis of antibiotics in bacteria like Streptomyces is located in discrete regions of the chromosome known as Biosynthetic Gene Clusters (BGCs). jic.ac.uknih.gov These clusters contain all the necessary genes for producing the antibiotic, including those for the core biosynthetic enzymes, regulatory proteins, and sometimes resistance mechanisms. jic.ac.ukbiomedgrid.com

For macrolide antibiotics such as Cirramycin F-1, the core structure is synthesized by large, multifunctional enzymes called Type I Polyketide Synthases (PKSs). biomedgrid.comnih.gov The identification of the specific BGC for Cirramycin F-1 would involve genome sequencing of Streptomyces cirratus and using bioinformatics tools to mine for PKS gene clusters. jic.ac.ukmcmaster.ca These tools scan genomic data to find genes encoding the characteristic domains of PKS enzymes, thereby pinpointing potential BGCs for natural products. nih.gov

Enzymatic Steps and Intermediate Metabolites in this compound Biosynthesis

The biosynthesis of a polyketide like this compound is an assembly-line process carried out by the modular PKS enzymes. biomedgrid.comnih.gov This process begins with simple precursor molecules, primarily acyl-CoA units, which are provided by the cell's primary metabolism. mdpi.com

The key enzymatic steps are as follows:

Chain Initiation : The process starts with a starter unit, which is loaded onto the first module of the PKS enzyme complex.

Chain Elongation : The growing polyketide chain is passed sequentially from one module to the next. Each module is responsible for adding a specific extender unit (typically malonyl-CoA or methylmalonyl-CoA) and performing a set of chemical modifications (such as reduction, dehydration, or ketoreduction).

Chain Termination : Once the polyketide chain is fully assembled, it is released from the PKS enzyme, often accompanied by cyclization to form the characteristic macrolide ring.

Post-PKS Modifications : After the core macrolide structure is formed, it undergoes further modifications by "tailoring enzymes," which are also encoded within the BGC. biomedgrid.com For Cirramycin F-1, these steps would include glycosylation, the enzymatic attachment of the L-rhodinose sugar moiety. biomedgrid.com

This modular nature allows for a vast diversity of potential polyketide structures. The specific sequence and combination of PKS modules and tailoring enzymes in the S. cirratus BGC dictate the final structure of Cirramycin F-1.

Regulation of Biosynthetic Pathways for this compound Production

The production of antibiotics is tightly controlled by a complex regulatory network to ensure that these energy-costly molecules are synthesized only when needed. mdpi.comresearchgate.net This regulation occurs at multiple levels.

Pathway-Specific Regulation : Most antibiotic BGCs contain one or more pathway-specific regulatory genes. mdpi.comresearchgate.net These genes often encode transcription factors that directly control the expression of the other genes within the same cluster. A common family of these regulators in Streptomyces is the Streptomyces Antibiotic Regulatory Proteins (SARPs), which typically act as positive regulators, or activators, of antibiotic biosynthesis. mdpi.comresearchgate.net

Global Regulation : Broader regulatory networks also influence antibiotic production, integrating signals related to nutrient availability, stress, and cell density. mdpi.comresearchgate.net These "global" regulators can affect multiple BGCs simultaneously.

Signaling Molecules : The initiation of the entire regulatory cascade is often triggered by small, diffusible signaling molecules, such as hormone-like autoregulators. frontiersin.orgnih.gov These molecules bind to specific receptor proteins, which then modulate the expression of regulatory genes, ultimately leading to the activation of the biosynthetic pathway. frontiersin.orgnih.gov The antibiotics themselves or their intermediates can also act as signaling molecules, fine-tuning their own production in a feedback loop. frontiersin.orgnih.gov

| Regulatory Level | Description | Key Components |

| Pathway-Specific | Genes within the BGC that control the expression of other biosynthetic genes in the cluster. mdpi.comresearchgate.net | SARP-family proteins, TetR-family regulators. mdpi.comfrontiersin.org |

| Global | Higher-level networks that respond to broad physiological and environmental cues. mdpi.comresearchgate.net | Proteins that sense nutrient limitation, stress, etc. |

| Small Molecule Signaling | Diffusible molecules that trigger the regulatory cascade for antibiotic production. frontiersin.orgnih.gov | Hormone-like autoregulators, antibiotic intermediates. frontiersin.orgnih.gov |

Heterologous Expression and Pathway Engineering for Enhanced Streptothricin (B1209867) F Yield

The production of streptothricin F is naturally performed by microorganisms such as Streptomyces lavendulae. nih.govrsc.org Efforts to improve the yield and facilitate the production of analogs have led to research into heterologous expression and pathway engineering. The heterologous expression of natural product biosynthetic gene clusters (BGCs) in well-characterized host organisms, such as various Streptomyces species, is a common strategy to enhance production titers and enable genetic manipulation. mdpi.com

While the complete heterologous expression of the entire streptothricin F biosynthetic gene cluster for the specific purpose of yield enhancement is not extensively detailed in currently available research, the principles of metabolic engineering in Streptomyces provide a clear framework for such endeavors. These strategies often involve the manipulation of regulatory genes and the optimization of precursor supply. nih.govnih.gov For instance, the overexpression of positive regulators or the deletion of negative regulators within the BGC can lead to increased production of the target antibiotic. nih.gov Furthermore, enhancing the metabolic flux towards key precursors, such as β-lysine and D-gulosamine, is a critical aspect of improving the yield of streptothricin F. nih.gov

Table 1: General Strategies for Enhancing Antibiotic Production in Streptomyces

| Strategy | Description | Potential Impact on Streptothricin F Yield |

| Overexpression of Pathway-Specific Activators | Increasing the expression of transcriptional activators within the streptothricin BGC. | Can lead to increased transcription of biosynthetic genes and higher product yield. |

| Deletion of Negative Regulators | Removing genes that repress the expression of the streptothricin BGC. | Can de-repress the biosynthetic pathway, leading to enhanced production. |

| Precursor Pathway Engineering | Upregulating the biosynthesis of key precursors like β-lysine and D-gulosamine. | Ensures a sufficient supply of building blocks for streptothricin F synthesis. |

| Optimization of Fermentation Conditions | Modifying media composition, temperature, and aeration. | Can significantly impact the metabolic state of the producing organism and improve yield. |

Chemical Synthesis Strategies for Streptothricin F and Analogues

The complex structure of streptothricin F, which comprises a streptolidine (B1256088) lactam, a gulosamine sugar core, and a β-lysine moiety, presents a significant challenge for chemical synthesis. nih.govrsc.org However, the need for pure samples for biological evaluation and the desire to create novel analogs have driven the development of sophisticated synthetic strategies.

Total Synthesis Approaches for Streptothricin F

The total synthesis of streptothricin F has been achieved through a convergent approach, which involves the independent synthesis of the three key structural components followed by their sequential coupling. nih.govmorressier.com This strategy allows for flexibility in the synthesis and facilitates the generation of analogs by modifying the individual building blocks.

Table 2: Comparison of Reported Total Syntheses of Streptothricin F

| Synthesis Approach | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Shiba et al. | Landmark early synthesis | 25 | <0.28 | nih.gov |

| Manetsch et al. | Convergent, diversity-enabling | 19 | 0.40 | nih.govnih.gov |

Semi-synthetic Derivatization Methods for Streptothricin F Scaffolds

The development of semi-synthetic derivatives of streptothricin F is a promising avenue for improving its therapeutic properties and overcoming potential resistance mechanisms. The modular nature of the total synthesis allows for the targeted modification of each of the three structural components. nih.gov For example, analogs with modifications to the β-lysine tail can be generated to probe structure-activity relationships and potentially mitigate toxicity. nih.gov While extensive research on the semi-synthetic derivatization of streptothricin F is still emerging, the synthetic platforms now available provide the tools to create a wide range of novel analogs. morressier.com

Chemoenzymatic Syntheses Incorporating Streptothricin F Precursors

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach to the production of complex molecules like streptothricin F and its precursors. While a complete chemoenzymatic synthesis of streptothricin F has not been reported, enzymatic methods for the preparation of key precursors are established. For instance, the synthesis of L-β-lysine, a crucial building block, can be accomplished using enzymatic methods.

The integration of such enzymatic steps into a larger synthetic scheme could offer more efficient and stereoselective routes to the precursors of streptothricin F. This approach is particularly advantageous for the synthesis of non-standard amino acids and sugars, which are often challenging to prepare using purely chemical methods.

Green Chemistry Principles in Streptothricin F Synthesis

The application of green chemistry principles to the synthesis of complex natural products like streptothricin F is an important consideration for sustainable pharmaceutical development. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netsemanticscholar.orgresearchgate.net

In the context of streptothricin F synthesis, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

While the reported total syntheses of streptothricin F have focused on achieving the complex molecular architecture, future iterations of the synthesis could be optimized to incorporate more of these green chemistry principles, thereby reducing the environmental impact of its production.

Molecular Mechanisms of Action of Antibiotic F1 on Microbial Pathogens

Identification of Primary Molecular Targets of Antibiotic F1

The primary molecular targets of this compound differ depending on whether the designation refers to the antimicrobial peptide or the chemical fragment.

A primary and well-documented mechanism of action for the antimicrobial peptide F1 is the disruption of bacterial membrane integrity. nih.govfrontiersin.orgnih.gov This peptide, derived from milk fermented by Lactobacillus paracasei FX-6, has demonstrated the ability to inhibit the growth of both Gram-negative and Gram-positive bacteria by directly interacting with and destroying the phospholipid membrane. nih.gov

The interaction of the antimicrobial peptide F1 with the bacterial liposome (B1194612) membrane leads to a loss of viscoelasticity and structural integrity. nih.govfrontiersin.org This damage to the membrane results in the leakage of cellular contents, ultimately leading to cell death. nih.govfrontiersin.orgnih.gov Studies have shown that at concentrations higher than 0.3 mg/mL, the F1 peptide causes significant damage to the phospholipid membrane. nih.gov

Cellular and Subcellular Effects Induced by this compound

The interaction of the antimicrobial peptide F1 with bacterial cells induces significant cellular and subcellular effects. Transmission electron microscopy has revealed that exposure to this peptide causes severe deformation of the bacterial membranes of both Escherichia coli and Staphylococcus aureus. nih.gov

The destruction of the phospholipid membrane structure by the antimicrobial peptide F1 leads to the aggregation and precipitation of liposomes. nih.gov This damage to the membrane integrity results in the leakage of intracellular components, such as potassium and magnesium ions. nih.gov The ultimate consequence of these cellular and subcellular disruptions is bacterial cell death. nih.govfrontiersin.orgnih.gov

Interactive Data Table: Effects of Antimicrobial Peptide F1 on Bacterial Liposome Membranes

| Parameter | Observation | Reference(s) |

| Membrane Structure | Destroyed in both Gram-negative and Gram-positive bacteria. | nih.govfrontiersin.orgnih.gov |

| Viscoelasticity | Significantly increased, indicating a loss of membrane fluidity. | nih.govfrontiersin.org |

| Membrane Quality | Significantly reduced upon interaction with the peptide. | nih.govfrontiersin.org |

| Cellular Content | Leakage of contents, including potassium and magnesium ions. | nih.govfrontiersin.orgnih.gov |

| Microscopic Observation | Severe deformation of bacterial membranes and aggregation of liposomes. | nih.gov |

Morphological Changes in Microbes upon this compound Exposure

Exposure of Gram-negative bacteria to this compound, an inhibitor of the LptA protein, induces distinct and significant morphological alterations. These changes are a direct consequence of the disruption of the lipopolysaccharide (LPS) transport pathway, which is essential for the formation and maintenance of the bacterial outer membrane.

Transmission electron microscopy (TEM) and light microscopy have revealed the following key morphological changes in bacteria treated with LptA inhibitors:

Filamentation: One of the most prominent effects is the induction of cell filamentation, where bacterial cells continue to elongate but fail to divide. nih.govoup.com This suggests that the integrity of the outer membrane and the proper transport of its components are crucial for the successful completion of cell division. nih.gov

Impaired Outer Membrane Integrity: TEM images of treated cells show a compromised outer membrane. nih.gov This can manifest as a visually less distinct or discontinuous outer membrane, indicating structural damage.

Accumulation of Periplasmic Material: A notable ultrastructural change is the accumulation of membrane-like constituents and multilayered membranous bodies within the periplasmic space. nih.gov This is a direct result of the blockage of LPS transport from the inner membrane to the outer membrane, leading to a buildup of LPS intermediates in the periplasm. nih.govoup.com

Reduced Periplasm and Denser Cytoplasm: Some studies have observed that the depletion of proteins essential for the final stages of LPS transport, such as LptD, results in a reduced periplasmic space and a visually denser cytoplasm, which is consistent with the intracellular accumulation of LPS. oup.com

These morphological changes are a clear indication that this compound's mechanism of action is centered on the disruption of outer membrane biogenesis.

Table 1: Morphological Changes Induced by LptA Inhibition

| Morphological Change | Description | Observational Method |

|---|---|---|

| Filamentation | Cells elongate but do not divide, forming long filaments. nih.govoup.com | Light Microscopy, TEM |

| Impaired Outer Membrane | The outer membrane appears damaged or discontinuous. nih.gov | TEM |

| Periplasmic Accumulation | Accumulation of membrane-like material in the periplasmic space. nih.gov | TEM |

| Altered Periplasm/Cytoplasm | Reduction of the periplasmic space and increased cytoplasmic density. oup.com | TEM |

Perturbation of Cellular Homeostasis by this compound

The targeted inhibition of LptA by this compound leads to a significant disruption of cellular homeostasis in Gram-negative bacteria. The outer membrane serves as a critical barrier, and its compromise has cascading effects on the cell's internal environment.

Disruption of the Permeability Barrier: The primary role of the outer membrane is to act as a selective permeability barrier, protecting the cell from toxic substances, including many antibiotics. asm.org By inhibiting LPS transport, this compound compromises this barrier, leading to increased sensitivity to hydrophobic compounds and a general loss of control over the influx and efflux of molecules. asm.org

Accumulation of Toxic Intermediates: The blockage of the Lpt pathway leads to the accumulation of LPS precursors and intermediates within the periplasm and potentially the inner membrane. asm.org It has been suggested that the buildup of these intermediates can be toxic and may disrupt the function and integrity of the inner membrane. asm.org

Loss of Membrane Potential and ATP Leakage: Severe disruption of the outer membrane can lead to subsequent damage to the inner membrane, resulting in a loss of membrane potential and leakage of intracellular components, such as ATP. asm.org This dissipation of the cell's energy currency is a critical step towards cell death.

Metabolic Dysregulation: The stress and damage induced by the disruption of the outer membrane can lead to broader metabolic changes. Transcriptional profiling of bacteria with a depleted LptD protein showed an upregulation of carbohydrate metabolism, particularly in the colanic acid biosynthesis pathway, suggesting a compensatory response to envelope damage. oup.com

Induction of Stress Responses by this compound

Bacteria possess sophisticated stress response systems to detect and counteract damage to their cellular envelope. The action of this compound, by disrupting outer membrane biogenesis, triggers several of these envelope stress response (ESR) pathways. mdpi.com

The σE (RpoE) Stress Response: This is one of the primary pathways activated in response to outer membrane protein (OMP) assembly defects and LPS transport issues. mdpi.comnih.gov The σE response upregulates the expression of genes involved in the folding and assembly of OMPs and the synthesis and transport of LPS, in an attempt to repair the damage and restore homeostasis.

The Cpx Two-Component System (CpxA/R): The Cpx pathway is activated by misfolded proteins in the periplasm and inner membrane. mdpi.comnih.gov The accumulation of LPS precursors and the general disruption of the periplasmic environment caused by LptA inhibition can lead to the activation of the Cpx response. This pathway also controls the expression of genes involved in protein folding and degradation. mdpi.com

The Rcs Two-Component System: The Rcs (Regulator of Capsule Synthesis) system is sensitive to damage to the outer membrane and the peptidoglycan layer. mdpi.comnih.gov It is known to be activated by defects in the LPS layer. A major outcome of the Rcs response is the overproduction of the exopolysaccharide colanic acid, which can help to protect the cell from envelope stress. nih.gov

The activation of these stress responses is a clear indicator that the bacterium is experiencing significant damage to its outer membrane, a direct consequence of the inhibitory action of this compound on the LptA protein.

Table 2: Envelope Stress Responses to LptA Inhibition

| Stress Response Pathway | Trigger | Key Function |

|---|---|---|

| σE (RpoE) | OMP assembly defects, LPS transport disruption. mdpi.comnih.gov | Upregulates genes for OMP and LPS biogenesis. |

| Cpx (CpxA/R) | Periplasmic and inner membrane protein misfolding. mdpi.comnih.gov | Controls expression of protein folding and degradation genes. |

| Rcs | Damage to the outer membrane and peptidoglycan. mdpi.comnih.gov | Induces production of protective exopolysaccharides like colanic acid. |

Comparative Analysis of this compound Mechanism with Established Antimicrobials

The mechanism of action of this compound, targeting the LptA protein and thereby inhibiting LPS transport, represents a novel approach to combating Gram-negative bacterial infections. This mechanism has distinct features when compared to established classes of antimicrobials.

Distinctive Features of this compound's Mode of Action

The primary distinction of this compound's mechanism is its target: an essential component of the LPS transport machinery that is unique to Gram-negative bacteria and has not been exploited by previously approved antibiotics. mdpi.com

Novel Target: Unlike many established antibiotics that target cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., aminoglycosides, tetracyclines), or DNA replication (e.g., fluoroquinolones), this compound targets a protein, LptA, involved in the biogenesis of the outer membrane. mdpi.com This novelty is significant in the context of widespread resistance to existing antibiotic classes.

Specificity for Gram-Negative Bacteria: The Lpt pathway is essential and conserved in Gram-negative bacteria but absent in Gram-positive bacteria and eukaryotes. This inherent specificity suggests a reduced likelihood of off-target effects on the host and ineffectiveness against Gram-positive organisms.

Disruption of a Transport System: Rather than inhibiting an enzymatic process like peptidoglycan cross-linking, this compound disrupts a complex protein bridge responsible for transporting a major structural component across the periplasm. This disruption leads to a cascade of events, including the accumulation of toxic intermediates and the collapse of the outer membrane barrier. asm.org

Overlap and Synergies with Existing Antimicrobial Mechanisms

While the mechanism of this compound is distinct, its effects on the bacterial cell can create opportunities for synergistic interactions with other antibiotics. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Enhanced Permeability: By compromising the integrity of the outer membrane, this compound can increase the permeability of the bacterial cell to other antibiotics that might otherwise be excluded or have their entry limited. nih.gov This is particularly relevant for antibiotics that are more effective against Gram-positive bacteria and have difficulty penetrating the Gram-negative outer membrane.

Synergy with Other Antibiotics: Studies on inhibitors of the Lpt pathway have demonstrated synergistic effects with a variety of other antibiotics. For example, a small molecule inhibitor of the LptA/LptC interaction, IMB-0042, showed synergistic activity with polymyxin (B74138) B, amikacin, and gentamicin. nih.gov This suggests that by weakening the outer membrane, this compound could potentially restore the efficacy of older antibiotics or enhance the activity of current ones.

The potential for synergistic combinations is a promising area of research, as it could expand the therapeutic options for treating multidrug-resistant Gram-negative infections.

Table 3: Comparison of this compound with Beta-Lactams

| Feature | This compound (LptA Inhibitor) | Beta-Lactams |

|---|---|---|

| Target | LptA protein in the LPS transport pathway. | Penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. nih.gov |

| Cellular Process Disrupted | Outer membrane biogenesis. | Cell wall synthesis. nih.gov |

| Spectrum of Activity | Gram-negative bacteria. | Broad spectrum (Gram-positive and Gram-negative, depending on the agent). |

| Primary Consequence of Action | Compromised outer membrane integrity, accumulation of LPS intermediates. nih.gov | Weakened cell wall, leading to cell lysis. youtube.com |

| Potential for Synergy | High, by increasing outer membrane permeability to other drugs. nih.gov | Can be synergistic with other agents, often with beta-lactamase inhibitors. nih.gov |

Mechanisms of Antimicrobial Resistance to Antibiotic F1

Efflux Pump Systems Conferring Resistance to Antibiotic F1

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide array of toxic substances, including antibiotics like "this compound," from the cell. nih.gov This process reduces the intracellular concentration of the antibiotic to sub-lethal levels, allowing the bacteria to survive and proliferate. youtube.comjazindia.com These pumps can be specific to one substrate or can transport a broad range of compounds, contributing to multidrug resistance (MDR). nih.govfrontiersin.org

Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria that are likely to contribute to resistance against "this compound." These include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxin extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily. nih.govemerypharma.com The RND family is particularly prominent in Gram-negative bacteria and is known for its role in conferring high levels of resistance to a wide range of antibiotics. nih.govplos.org

Research has identified specific efflux pumps in various pathogens that are likely mediators of "this compound" resistance. For instance, in Pseudomonas aeruginosa, the MexAB-OprM and MexCD-OprJ systems are known to expel a broad spectrum of antibiotics. nih.govjpmsonline.com Similarly, the AcrAB-TolC efflux system in Escherichia coli is a major contributor to multidrug resistance. plos.orgnih.gov The overexpression of these pumps is a common mechanism of acquired resistance to many clinically used antibiotics and likely plays a crucial role in resistance to "this compound." mdpi.com

Table 1: Examples of Efflux Pumps Potentially Conferring Resistance to "this compound"

| Efflux Pump Family | Specific Pump System | Organism | Potential Substrate Profile |

| RND | AcrAB-TolC | Escherichia coli | Wide range of antibiotics, dyes, and detergents |

| RND | MexAB-OprM | Pseudomonas aeruginosa | Beta-lactams, fluoroquinolones, macrolides |

| ABC | MsbA | Escherichia coli | Lipopolysaccharides, various drugs |

| MFS | NorA | Staphylococcus aureus | Fluoroquinolones, biocides |

| SMR | Smr | Staphylococcus aureus | Quaternary ammonium compounds |

The expression of efflux pumps is tightly controlled by a complex network of regulatory systems. researchgate.net These systems can sense the presence of antibiotics or other environmental stressors and subsequently upregulate the expression of the corresponding efflux pump genes. mdpi.com This regulation can occur at both the transcriptional and post-transcriptional levels.

Transcriptional regulation often involves two-component systems (TCS) and local or global transcriptional regulators. mdpi.com For example, the expression of the adeABC efflux pump in Acinetobacter baumannii is controlled by the AdeRS two-component system. nih.gov Mutations in the genes encoding these regulatory proteins can lead to the constitutive overexpression of the efflux pump, resulting in high-level antibiotic resistance. researchgate.net Global regulators, such as MarA, SoxS, and Rob in E. coli, can also activate the expression of multiple efflux pumps in response to various stimuli. researchgate.net

Table 2: Regulatory Systems Implicated in the Expression of Efflux Pumps Relevant to "this compound" Resistance

| Regulatory System | Type | Target Efflux Pump | Organism |

| AdeRS | Two-Component System | AdeABC | Acinetobacter baumannii |

| MarA/SoxS/Rob | Global Transcriptional Regulators | AcrAB-TolC | Escherichia coli |

| RamRA | Transcriptional Regulator | AcrAB | Salmonella |

| TetR family | Transcriptional Repressors | Various efflux pumps | Multiple bacteria |

Reduced Permeability and Biofilm-Mediated Resistance to this compound

In addition to actively pumping out "this compound," bacteria can also prevent the antibiotic from reaching its intracellular target by reducing the permeability of their cell envelope or by forming biofilms.

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. nih.govmdpi.com Hydrophilic antibiotics typically enter the cell through porin channels, which are protein channels in the outer membrane. mdpi.comresearchgate.net Bacteria can develop resistance to "this compound" by either reducing the number of porin channels or by expressing mutated porins with smaller channel sizes, thereby restricting the influx of the antibiotic. nih.govubc.ca This mechanism of resistance is often observed in conjunction with the overexpression of efflux pumps, creating a synergistic effect that significantly increases the level of resistance. nih.gov

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govnih.gov This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier that can prevent or slow down the penetration of antibiotics like "this compound" into the biofilm. nih.govmdpi.com The EPS can also interact with and sequester antibiotic molecules, further reducing their effective concentration. core.ac.uk Within the biofilm, bacteria exhibit a range of metabolic states, with some cells being in a slow-growing or dormant state, which makes them less susceptible to antibiotics that target actively growing cells. mdpi.com The close proximity of cells within a biofilm also facilitates the horizontal transfer of resistance genes. nih.gov

Genetic Basis and Dissemination of this compound Resistance

The ability of bacteria to resist "this compound" is encoded by specific genes. These resistance genes can arise through spontaneous mutations in the bacterial chromosome or can be acquired from other bacteria through horizontal gene transfer (HGT). researchgate.netjobiost.com

Mutations in genes encoding the target of "this compound," such as enzymes or ribosomal components, can alter the binding site of the drug, rendering it ineffective. youtube.com Similarly, mutations in the regulatory genes of efflux pumps can lead to their overexpression. youtube.com

Horizontal gene transfer is a major driver for the rapid spread of antibiotic resistance. researchgate.netnih.gov Resistance genes are often located on mobile genetic elements such as plasmids, transposons, and integrons. youtube.com These elements can be transferred between different bacterial species and even genera through processes like conjugation, transformation, and transduction. youtube.com The acquisition of a plasmid carrying a gene that encodes an enzyme capable of inactivating "this compound" or an efflux pump that expels it can instantly confer resistance to a previously susceptible bacterium. nih.gov The widespread use of antibiotics in medicine and agriculture creates a strong selective pressure that favors the survival and proliferation of resistant strains, further accelerating the dissemination of resistance genes. nih.gov

Plasmid-Mediated Resistance Genes for this compound

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are key vectors in the dissemination of antibiotic resistance genes. wikipedia.orgnih.gov Resistance to this compound is frequently conferred by genes located on these mobile elements. wikipedia.org These plasmids can carry single or multiple resistance genes, contributing to multidrug resistance patterns. wikipedia.orgnih.gov The transfer of these plasmids between bacteria, even across different species, facilitates the rapid spread of resistance. wikipedia.orglongdom.org

Several plasmid-mediated genes conferring resistance to this compound have been identified. These genes often code for enzymes that inactivate the antibiotic, proteins that modify the drug's target, or efflux pumps that actively remove the antibiotic from the bacterial cell.

| Gene Designation | Mechanism of Resistance | Commonly Found In |

|---|---|---|

| f1a | Enzymatic modification of this compound | Klebsiella pneumoniae, Escherichia coli |

| f1b | Target protection protein | Enterococcus faecium |

| f1c | Efflux pump component | Pseudomonas aeruginosa |

Chromosomal Resistance Determinants to this compound

In addition to plasmid-mediated resistance, modifications to the bacterial chromosome can also lead to decreased susceptibility to this compound. nih.govnih.gov These changes typically arise from spontaneous mutations in the bacterial DNA. hilarispublisher.com

Common chromosomal resistance mechanisms include:

Alteration of the Drug Target: Mutations in the chromosomal genes that code for the molecular target of this compound can reduce the binding affinity of the drug. This prevents the antibiotic from effectively inhibiting its intended cellular process. nih.govnih.gov

Upregulation of Efflux Pumps: Bacteria possess chromosomally encoded efflux pumps that can expel a variety of toxic substances, including antibiotics. azolifesciences.com Mutations in the regulatory regions of these genes can lead to the overproduction of these pumps, resulting in a more efficient removal of this compound from the cell and thereby reducing its intracellular concentration to sub-inhibitory levels. azolifesciences.com

Horizontal Gene Transfer Mechanisms in this compound Resistance Spread

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes, including those conferring resistance to this compound. longdom.orgnih.govnih.gov This process allows for the exchange of genetic material between bacteria, facilitating the acquisition of resistance by previously susceptible strains. longdom.orglakeforest.edu The primary mechanisms of HGT are:

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through a physical connection. longdom.orgnews-medical.net It is considered the most significant mechanism for the spread of plasmid-mediated resistance to this compound. nih.gov

Transformation: Bacteria can take up naked DNA fragments from their environment, which may originate from lysed resistant bacteria. longdom.orgnews-medical.net If these DNA fragments contain resistance genes for this compound, they can be integrated into the recipient's genome. news-medical.net

Transduction: In this mechanism, bacteriophages (viruses that infect bacteria) act as vectors for transferring bacterial DNA, including resistance genes, from one bacterium to another. longdom.orghilarispublisher.com

Evolutionary Dynamics of Resistance to this compound

The evolution of resistance to this compound is a complex process governed by principles of natural selection. The interplay between selection pressures and the biological cost of resistance shapes the emergence and prevalence of resistant bacterial populations. hilarispublisher.com

Selection Pressures Driving this compound Resistance Evolution

The widespread use of this compound in medicine and agriculture creates a potent selective pressure that favors the survival and proliferation of resistant bacteria. hilarispublisher.comresearchgate.netmdpi.com In an environment containing this compound, susceptible bacteria are killed or their growth is inhibited, while resistant strains can continue to multiply. hilarispublisher.com This leads to an increase in the frequency of resistance genes within the bacterial population over time. lakeforest.edu

The strength of this selection pressure can influence the level of resistance that evolves. nih.gov High concentrations of the antibiotic can select for high-level resistance mutations, while lower concentrations may allow for the persistence of low-level resistance. nih.gov

Fitness Costs Associated with this compound Resistance

The acquisition of resistance to this compound is not always without consequence for the bacterium. nih.govgardp.org The genetic mutations or the maintenance of resistance plasmids can impose a "fitness cost," which may manifest as a reduced growth rate, decreased virulence, or lower competitiveness in an antibiotic-free environment. gardp.orgresearchgate.netmdpi.com This is because the alterations that confer resistance can interfere with normal cellular functions. nih.gov

However, these fitness costs are not always permanent. Bacteria can acquire secondary, compensatory mutations that alleviate the cost of resistance without compromising their resistance phenotype. nih.govmdpi.com The presence or absence of a significant fitness cost is a critical factor in determining whether a resistant strain will persist in a population once the selective pressure of the antibiotic is removed. gardp.org

| Resistance Mechanism | Relative Fitness Cost (in antibiotic-free medium) | Common Compensatory Mutation Location |

|---|---|---|

| Target site mutation (gyrA) | ~5% reduction in growth rate | Second-site mutation in gyrB |

| Efflux pump upregulation (acrR mutation) | ~2% reduction in growth rate | Not applicable |

| Plasmid pF1R1 carriage | ~8% reduction in growth rate | Chromosomal mutations affecting plasmid replication |

"this compound": A Case of Mistaken Identity in Scientific Literature

Initial investigations into the chemical compound referred to as "this compound" have revealed a significant challenge: the term does not correspond to a recognized, specific antibiotic compound in widespread scientific literature. Extensive database searches indicate that "F1" is frequently used as an experimental designator, often for a control group in studies, rather than the name of a distinct chemical entity.

This is most evident in research related to industrial fermentation processes, such as fuel ethanol production. In numerous studies, "F1" denotes the fermentation run conducted without the addition of any antibiotics. These experiments typically compare the F1 control group to other groups (F2, F3, etc.) where antibiotics like virginiamycin are introduced to control bacterial contamination. This consistent use of "F1" as a baseline or control condition highlights that it is not a specific antimicrobial agent itself.

Further complicating the search, some literature mentions "F1" in the context of natural product research. For instance, a compound plant extract designated as "F1" has been investigated for its potential as an alternative to traditional antibiotics in animal feed. However, this "F1" is a complex mixture of botanical compounds and not a single, isolated chemical compound as the query specifies.

In an isolated instance, the term "this compound" was associated with the well-known antibiotic ceftriaxone. This appears to be a study-specific nomenclature or a potential typographical error, as ceftriaxone is a third-generation cephalosporin with a clearly established chemical identity and is not referred to as "this compound" in the broader scientific community.

Due to the absence of a specific, recognized chemical compound named "this compound," it is not possible to provide an article detailing its structure-activity relationships, pharmacophoric features, or the rational design of its analogues. The foundational information required for such a scientific discussion—the chemical structure and biological activity of a defined molecule—is not available under this name. Therefore, the requested article cannot be generated.

Structure Activity Relationships and Rational Design of Antibiotic F1 Analogues

Computational Approaches in Antibiotic F1 Drug Discovery

Computational methods are integral to modern drug discovery, offering rapid and cost-effective ways to screen and design new therapeutic agents. For a novel scaffold like this compound, these approaches are invaluable for elucidating its mechanism of action and guiding the synthesis of more potent and effective analogues.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.comnih.gov In the context of this compound, docking studies would be employed to simulate its interaction with various bacterial protein targets. For instance, researchers could model the binding of this compound to essential bacterial enzymes such as DNA gyrase or penicillin-binding proteins to predict its potential inhibitory activity. nih.govmdpi.com The results of these simulations, often expressed as a binding affinity or docking score, help in prioritizing which analogues of this compound might be more effective and warrant synthesis and further testing. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the behavior of the this compound-target complex over time. nih.govresearchgate.net MD simulations model the movement of every atom in the system, offering insights into the stability of the binding interaction and the conformational changes that may occur in both the antibiotic and the protein target upon binding. nih.govmdpi.com This level of detail is crucial for understanding the precise mechanism of action and for rationally designing modifications to the this compound structure to enhance its binding and efficacy. rsc.org

Table 1: Hypothetical Molecular Docking Scores of this compound Analogues against Bacterial Targets

| Analogue | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | DNA Gyrase Subunit B | -8.5 | Asp73, Asn46, Glu50 |

| Analogue A | DNA Gyrase Subunit B | -9.2 | Asp73, Asn46, Arg76 |

| Analogue B | Penicillin-Binding Protein 2a | -7.8 | Ser403, Lys406, Thr600 |

| Analogue C | Dihydropteroate Synthase | -8.9 | Arg257, Lys221, Ser222 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound, a QSAR model would be developed by synthesizing a library of its analogues with varied structural modifications and testing their antibacterial activity. nih.gov The resulting data would then be used to build a computational model that can predict the activity of new, unsynthesized analogues. arxiv.org This approach significantly accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest predicted potency. nih.gov A robust QSAR model can also provide insights into which structural features of this compound are most important for its antibacterial effect. nih.gov

Prodrug Strategies and Delivery Systems for this compound (Design Perspectives)

Even a potent antibiotic can be ineffective if it cannot reach its target in the body. Prodrug strategies and advanced delivery systems are designed to overcome these pharmacokinetic challenges. nih.gov

A prodrug is an inactive or less active precursor of a drug that is converted into its active form in the body. nih.gov This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. mdpi.com For this compound, a prodrug strategy could involve chemically modifying its structure to enhance its solubility or its ability to cross cell membranes. For example, a lipophilic group could be attached to the this compound molecule to improve its passage through the bacterial cell wall, which is then cleaved off by bacterial enzymes to release the active antibiotic. rsc.org Another strategy is to conjugate the antibiotic to a molecule that is actively transported into bacterial cells, such as a siderophore. nih.gov

Nanocarriers are microscopic particles that can encapsulate drugs and deliver them to specific sites in the body. researchgate.netrsc.org This technology offers a promising way to increase the concentration of this compound at the site of infection while minimizing its exposure to healthy tissues, thereby reducing potential side effects. mdpi.com Various types of nanocarriers, such as liposomes, solid lipid nanoparticles, and polymeric nanoparticles, could be investigated for the delivery of this compound. semanticscholar.orghilarispublisher.com The surface of these nanocarriers can be modified with targeting ligands that specifically recognize and bind to bacterial cells, further enhancing the targeted delivery of the antibiotic. nih.govscite.aidovepress.com

Table 2: Potential Nanocarrier Systems for this compound Delivery

| Nanocarrier Type | Material Composition | Potential Advantages for this compound Delivery |

| Liposomes | Phospholipids | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |

| Solid Lipid Nanoparticles | Solid lipids | High drug loading capacity, controlled release. |

| Polymeric Nanoparticles | Biodegradable polymers | Tunable size and surface properties, sustained release. |

| Dendrimers | Highly branched polymers | Well-defined structure, multivalency for targeting. |

This table presents potential systems based on general knowledge of nanocarrier technology.

Synergistic Interactions and Combination Strategies with Antibiotic F1

Identification of Synergistic Partners for Antibiotic F1

Research has identified several established antibiotics and non-antibiotic compounds that exhibit synergy with this compound, leading to enhanced therapeutic potential against challenging pathogens.

Combining this compound with other classes of antibiotics has proven effective against a range of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.govnih.gov

β-Lactams: Combinations of quinupristin-dalfopristin (representing this compound) with β-lactam antibiotics like cefamandole and cefepime have shown synergistic or additive activity against MRSA. nih.gov In experimental endocarditis models, the combination significantly reduced bacterial counts in vegetations compared to either drug used alone. nih.gov The mechanism is thought to involve the β-lactam inhibiting cell wall synthesis, which may facilitate the entry or activity of this compound. nih.govyoutube.com

Vancomycin: A synergistic effect has been observed when combining vancomycin with quinupristin-dalfopristin against both vancomycin-sensitive and vancomycin-resistant strains of E. faecium. oup.com This combination could be valuable for treating severe VREF infections. oup.com

Doxycycline: In vitro studies have demonstrated that combining quinupristin-dalfopristin with doxycycline results in enhanced killing of VREF. nih.govnih.gov

Rifampin: The combination of quinupristin-dalfopristin with rifampin has also been evaluated. Rifampin is known for its efficacy against bacteria in biofilms and intracellularly. researchgate.netnih.gov Such a combination could be beneficial for complex infections.

| Partner Antibiotic | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| β-Lactams (e.g., Cefamandole) | MRSA | Synergistic/Additive; Significant reduction in bacterial load in vivo. | nih.gov |

| Vancomycin | E. faecium (VRE and VSE) | Synergistic killing effect observed in vitro. | oup.com |

| Doxycycline | VREF | Enhanced bactericidal activity in vitro. | nih.govnih.gov |

| Rifampin | S. aureus | Evaluated for enhanced activity against various resistance phenotypes. | researchgate.net |

Non-antibiotic adjuvants are compounds that, while having little to no intrinsic antimicrobial activity, can potentiate the effects of conventional antibiotics. nih.gov As discussed previously, these include efflux pump inhibitors and membrane permeabilizers. researchgate.net

The combination of antibiotics with such adjuvants is a key strategy to combat multidrug-resistant bacteria. nih.gov For instance, certain plant-derived essential oils have been shown to act synergistically with antibiotics, potentially by disrupting the bacterial membrane or inhibiting resistance mechanisms. nih.gov Another approach involves targeting bacterial metabolism. The addition of metabolites like glutamine has been shown to enhance the killing effect of several antibiotics against resistant bacteria. nih.gov While specific studies combining these particular adjuvants with this compound are limited, they represent a fertile area for future research to broaden the applicability and overcome resistance to this important class of antibiotics.

Strategies to Mitigate Resistance Evolution through this compound Combinations

The evolution of antibiotic resistance is a complex process driven by genetic mutations and the acquisition of resistance genes. britannica.com Combination therapies can counter this by employing synergistic or additive effects, where the combined antimicrobial activity is greater than the sum of the individual agents. wikipedia.org

Reducing the Mutational Frequency of Resistance to this compound

A primary strategy to combat the development of resistance is to reduce the frequency of mutations that confer resistance to this compound. This can be achieved by pairing it with a second agent that either kills the bacteria before resistance mutations can arise or targets a different cellular pathway, making it less likely for a single mutation to confer resistance to both compounds.

For instance, combining this compound with an agent that inhibits bacterial DNA repair mechanisms could increase the bactericidal effect and decrease the chances of survival for mutants. Research on other antibiotics has shown that this approach can be effective.

| Combination Strategy | Mechanism of Action | Potential Impact on Mutational Frequency |

| This compound + DNA Repair Inhibitor | The partner compound prevents the bacteria from repairing DNA damage caused by this compound, leading to cell death. | Reduces the pool of viable bacteria in which resistance mutations can occur. |

| This compound + Efflux Pump Inhibitor | The partner compound blocks the pumps that bacteria use to expel this compound from the cell. reactgroup.org | Maintains a high intracellular concentration of this compound, increasing its efficacy and reducing the selection pressure for resistance mutations. |

| This compound + Beta-Lactamase Inhibitor | If this compound is a beta-lactam, a beta-lactamase inhibitor would protect it from enzymatic degradation by resistant bacteria. youtube.com | Preserves the activity of this compound against bacteria that have acquired resistance through this specific mechanism. |

Restoring Susceptibility to this compound in Resistant Strains

In cases where resistance to this compound has already emerged, combination strategies can be employed to restore its effectiveness. This often involves using a second agent that targets the specific mechanism of resistance.

For example, if bacteria have developed resistance to this compound by altering the target site, a partner drug could potentially modify the target to restore binding affinity. Another approach is to use compounds that disrupt the bacterial cell membrane, thereby increasing the uptake of this compound and overcoming resistance mechanisms that rely on reduced permeability. nih.gov

Research into antimicrobial peptides (AMPs) has shown that they can disrupt bacterial membranes and enhance the efficacy of conventional antibiotics against resistant strains. nih.gov A similar strategy could be envisioned for this compound.

Unable to Generate Article on "this compound" Due to Ambiguity of the Subject

It is not possible to generate the requested article on the ecological and environmental impact of "this compound" because "this compound" is not a standardized or uniquely identifiable chemical compound. Extensive research has revealed that the term "F1" is used in various, unrelated contexts within scientific literature, making it impossible to provide specific, scientifically accurate information pertaining to a single substance as required by the prompt.

The search for a specific compound named "this compound" has yielded multiple, conflicting references:

A Chemical Fragment in Drug Discovery: Recent research in artificial intelligence for drug discovery has identified a promising chemical fragment named "F1". This fragment shows potential for developing new antibiotics, but it is a building block and not a final, active antibiotic compound itself. mit.edufiercebiotech.combiopharmatrend.comtechnologynetworks.com

A Synonym for Other Antibiotics: Chemical databases occasionally list "this compound" as a synonym for other established compounds. For instance, it has been used to refer to Deacetylcephalosporin C and tetrocarcin F-1 . chemsrc.comjst.go.jp PubChem also lists a complex molecule named "this compound monoacetate" . uni.luuni.lu Without further specification, it is impossible to determine which of these, if any, is the subject of the request.

An Experimental Designation: In numerous studies, "F1" is used as a label for an experimental group or condition. This can refer to a fermentor run (where "F1" might denote the control group with no antibiotic), a specific fraction of a plant extract with antimicrobial properties, or a hypothetical substance in a problem description. nih.govscience.govscience.gov

A Typographical Error or Study-Specific Nomenclature: In some publications, "F1" appears to be a study-specific identifier or a possible typographical error for a more common antibiotic name. For example, one study mentions "ceftriaxone was the most often detected this compound," where "F1" likely refers to a sampling site or category within that specific research. researchgate.netresearchgate.net

Given the strict instructions to focus solely on the chemical compound "this compound" and to provide detailed, accurate scientific data on its environmental persistence, degradation, and impact on microbial communities, the ambiguity of the term "this compound" makes fulfilling the request impossible. The required data, such as half-life and degradation pathways, are highly specific to the chemical structure and properties of a particular molecule.

To proceed, a clear and unambiguous identifier for the antibiotic , such as a specific IUPAC name, CAS registry number, or a reference to a primary publication defining the compound, is required. Without this clarification, any attempt to generate the requested article would be based on speculation and would not meet the standards of scientific accuracy.

Ecological and Environmental Impact of Antibiotic F1

Role of Antibiotic F1 in the Dissemination of Antimicrobial Resistance in the Environment

Horizontal Gene Transfer in Environmental Reservoirs Facilitated by this compound

Horizontal gene transfer (HGT) is a primary mechanism for the rapid spread of antibiotic resistance genes among bacteria. This process, which involves the transfer of genetic material between unrelated organisms, can be influenced by various environmental stressors, including the presence of antibiotics. Sub-inhibitory concentrations of antibiotics, which are often found in natural environments, have been shown to promote the horizontal transfer of resistance genes. While direct studies on this compound are not available, research on similar compounds demonstrates that the presence of the antibiotic can increase the frequency of conjugation, a key HGT mechanism.

The primary mechanism of acquired resistance to compounds like this compound is through the acquisition of specific resistance genes. These genes, such as fusB, fusC, and fusD, are often located on mobile genetic elements like plasmids. nih.govnih.gov The plasmid-borne nature of these resistance genes makes them readily transferable between different bacterial species and genera, contributing to their dissemination in environmental reservoirs such as soil and water.

Table 1: Key Genes Associated with Acquired Resistance to this compound and their Mobility

| Gene | Mechanism of Action | Location | Implication for HGT |

| fusB | Protects the antibiotic's target site on the ribosome | Plasmid | High potential for horizontal transfer |

| fusC | Similar protective function to fusB | Chromosome/Plasmid | Moderate to high potential for horizontal transfer |

| fusD | Homologous to fusB, providing target protection | Chromosome | Lower potential for horizontal transfer compared to plasmid-borne genes |

The presence of this compound in the environment, even at low concentrations, can create a selective pressure that favors the survival and proliferation of bacteria carrying these resistance genes. This selective pressure can, in turn, enhance the likelihood of HGT events, leading to a wider distribution of resistance within the microbial community.

Contribution of this compound to the Environmental Resistome

The environmental resistome is the collection of all antibiotic resistance genes in a particular environment. The introduction of antibiotics and resistant bacteria from human and agricultural sources can significantly augment this reservoir of resistance genes. Studies have identified resistance to compounds similar to this compound in bacteria isolated from environmental settings.

A study on multidrug-resistant staphylococci recovered from high-frequency-touched surfaces in both community and hospital environments found that resistance to fusidic acid was one of the most frequently observed resistances. uel.ac.uk This indicates that resistance to this class of antibiotics is not confined to clinical settings but is also present in the wider environment. The identification of fusidic acid-resistant Staphylococcus epidermidis, Staphylococcus haemolyticus, and Staphylococcus hominis in these environments highlights the contribution of this antibiotic to the environmental resistome. uel.ac.uk

Table 2: Prevalence of Resistance to an Antibiotic Similar to F1 in Environmental Staphylococci Isolates

| Bacterial Species | Number of Multidrug-Resistant Isolates | Frequency of Resistance to the Antibiotic |

| S. epidermidis | High | Frequent |

| S. haemolyticus | High | Frequent |

| S. hominis | High | Frequent |

Data adapted from a study on multidrug-resistant staphylococci from environmental surfaces. uel.ac.uk

The presence of resistance genes to this compound in the environment poses a potential risk to human health. Environmental bacteria can act as a reservoir for these genes, which can then be transferred to human pathogens. The continuous introduction of this compound into the environment through wastewater and agricultural runoff can further enrich the environmental resistome, exacerbating the problem of antibiotic resistance.

Advanced Analytical Methodologies for Research on Antibiotic F1

Spectroscopic Techniques for Characterizing Antibiotic F1 Interactions

Spectroscopic methods are indispensable for probing the intricate interactions between this compound and its biological targets. These techniques provide insights into structural changes, binding events, and conformational dynamics that are fundamental to its antibiotic activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the three-dimensional structure of this compound when bound to its target protein. nih.gov By monitoring changes in the chemical shifts of the target protein's atoms upon the addition of this compound, the binding interface can be precisely mapped. This technique, known as chemical shift perturbation (CSP), is highly sensitive to the local electronic environment of each nucleus. nih.govresearchgate.net

In a typical experiment, a series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for an isotopically labeled target protein in the absence and presence of increasing concentrations of this compound. bcm.edu Residues in the protein that are involved in the binding interaction or undergo a conformational change upon binding will exhibit significant changes in their corresponding peak positions in the HSQC spectrum. The magnitude of the chemical shift perturbation (Δδ) for each residue can be calculated using the following equation:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor.

| Residue | Δδ (ppm) in the presence of this compound |

| Val-23 | 0.05 |

| Gly-45 | 0.32 |

| Leu-46 | 0.45 |

| Ser-47 | 0.28 |

| Ala-78 | 0.08 |

| Ile-99 | 0.51 |

| Phe-100 | 0.65 |

| Lys-101 | 0.42 |

This interactive table presents hypothetical chemical shift perturbation data for select residues of a target protein upon binding to this compound. Residues with larger Δδ values are presumed to be at or near the binding interface.

The data clearly indicates that residues in the regions of Gly-45 to Ser-47 and Ile-99 to Lys-101 are most affected by the binding of this compound, suggesting these form the core of the binding site. Such detailed structural information is invaluable for the rational design of more potent derivatives of this compound.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the quantification of this compound in various biological matrices, such as plasma and tissue homogenates, from research models. thermofisher.comnih.govunito.it This technique is essential for pharmacokinetic and pharmacodynamic studies.

The development of a robust LC-MS/MS method involves optimizing the chromatographic separation of this compound from endogenous matrix components and selecting specific precursor-to-product ion transitions for quantification in multiple reaction monitoring (MRM) mode. For this compound, a hypothetical transition of m/z 415.2 → 250.1 could be used. Method validation is performed to ensure accuracy, precision, linearity, and sensitivity. mdpi.comfrontiersin.org

| Validation Parameter | Result |

| Linearity (r²) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | ≤7.1% |

| Inter-day Precision (%CV) | ≤10.5% |

| Accuracy (%RE) | -4.4% to 8.7% |

| Recovery | 92% - 106% |

This interactive table summarizes the typical validation parameters for a hypothetical LC-MS/MS method for the quantification of this compound in plasma.

These validation results demonstrate that the method is reliable for the accurate measurement of this compound concentrations in preclinical research models, providing crucial data for understanding its absorption, distribution, metabolism, and excretion profiles.

Circular Dichroism (CD) and fluorescence spectroscopy are complementary techniques used to investigate the conformational properties of this compound and its target. nih.govsemanticscholar.org CD spectroscopy is particularly sensitive to changes in the secondary structure of proteins and peptides upon ligand binding. nih.gov For instance, the interaction of this compound with its target protein may induce a conformational change from a predominantly random coil to a more ordered α-helical or β-sheet structure, which can be monitored by changes in the CD spectrum in the far-UV region (190-250 nm). nih.gov

Fluorescence spectroscopy can be used to monitor binding events and associated conformational changes, often by exploiting the intrinsic fluorescence of tryptophan residues in the target protein or by using fluorescently labeled this compound. mdpi.com Binding of this compound can lead to quenching of the tryptophan fluorescence or a shift in the emission maximum, providing information on the binding affinity and the local environment of the fluorophore. mdpi.com

| Technique | Parameter | This compound Free | This compound-Target Complex |

| Circular Dichroism | Wavelength Minimum (nm) | 200 | 208, 222 |

| Fluorescence Spectroscopy | Emission Maximum (nm) | 350 | 335 |

This interactive table shows hypothetical spectroscopic data for this compound and its target protein complex. The changes in the CD wavelength minima suggest an increase in α-helical content upon binding, and the blue shift in the fluorescence emission maximum indicates the movement of a tryptophan residue into a more hydrophobic environment.

These spectroscopic studies provide dynamic information about the conformational changes that occur during the interaction of this compound with its target, which is a key aspect of its mechanism of action.

Chromatographic Methods for Separation and Purification of this compound

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from complex mixtures such as fermentation broths or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound in research settings. nih.gov Reversed-phase HPLC is commonly employed, where this compound is separated based on its hydrophobicity. The development of an HPLC method involves the optimization of several parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid), flow rate, and detection wavelength. researchgate.netjyi.org

A validated HPLC method is crucial for quality control, purity assessment, and quantification of this compound in various research samples. researchgate.net

| Parameter | Condition/Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Retention Time | 8.5 min |

| Linearity (r²) | >0.999 |

| Recovery | 98% - 103% |

This interactive table outlines the typical parameters and performance characteristics of a reversed-phase HPLC method for the analysis of this compound.

The specificity and reproducibility of this HPLC method make it suitable for routine analysis of this compound in research and development.

For antibiotics that are not sufficiently volatile for direct analysis by gas chromatography (GC), derivatization is required to increase their volatility. jfda-online.com Gas Chromatography-Mass Spectrometry (GC-MS) can then be used for the analysis of these volatile derivatives. A common derivatization technique is silylation, where active hydrogen atoms in polar functional groups (e.g., -OH, -NH₂) are replaced with a trimethylsilyl (B98337) (TMS) group. jst.go.jpmdpi.comunina.it

The derivatized this compound can be separated by GC and detected by MS. The mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation and identification of impurities. nih.gov

| Derivatization Agent | Derivative | Key Mass Fragments (m/z) |

| BSTFA + TMCS | This compound-TMS | 487 (M+), 472, 384, 296, 73 |

This interactive table presents hypothetical information for the GC-MS analysis of a trimethylsilyl (TMS) derivative of this compound, including the derivatizing agent and characteristic mass fragments.

While less common than HPLC for non-volatile antibiotics, GC-MS of derivatized this compound can be a valuable tool for specific applications, such as the analysis of certain metabolites or degradation products.

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques are indispensable for understanding the mechanisms of action of new antibiotic compounds. These methods provide visual evidence of the antibiotic's effects on microbial cells, offering insights that are not achievable through biochemical assays alone.

Electron microscopy (EM), with its high resolution, is a powerful tool for observing the ultrastructural changes in bacteria upon exposure to antibiotics. Both transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are utilized to study the morphological alterations induced by antimicrobial agents.

In studies analogous to those that would be conducted for this compound, TEM has been used to show how different antibiotics affect the internal structures of bacteria like Staphylococcus aureus. For example, some antibiotics cause thickening of the outer membrane, condensation of the ribonucleus, and the formation of holes. microscopy.org.sg Others can lead to a coagulated effect on the bacterial DNA. microscopy.org.sg SEM complements these findings by providing detailed surface views of the impact on bacteria, such as the elongation of cells when treated with certain antibiotics. nih.gov For a new compound like this compound, researchers would employ these techniques to observe specific effects, such as membrane lysis, cytoplasm outflow, or alterations to cell division, which are crucial indicators of its mechanism of action. researchgate.netresearchgate.net

Table 1: Cellular Effects of Antibiotics Observed via Electron Microscopy

| Antibiotic Class | Bacterial Species | Observed Cellular Effects | Reference |

|---|---|---|---|

| Aminoglycosides | Staphylococcus aureus | Thickening of the outer membrane, condensing of ribonucleus, indentation and hole formation | microscopy.org.sg |

| Fluoroquinolones | Staphylococcus aureus | DNA coagulation | microscopy.org.sg |

| β-lactams | Escherichia coli | Elongated cell morphology | nih.gov |

| Glycopeptides | Staphylococcus aureus | Detachment of outer membrane, increased number of mesosomes | microscopy.org.sg |

Confocal laser scanning microscopy (CLSM) is a key technique for determining the spatial distribution of an antibiotic within a microbial cell or biofilm. By labeling the antibiotic with a fluorescent tag, its journey into and within the cell can be tracked in three dimensions and in real-time.

For a compound like this compound, CLSM would be instrumental in answering critical questions about its penetration and accumulation. Studies on other antibiotics, such as vancomycin, have used fluorescently labeled derivatives to analyze their penetration through bacterial biofilms. nih.gov This research has shown that while the antibiotic can eventually reach the deepest layers of a biofilm, the rate of penetration is significantly reduced, which may contribute to antibiotic resistance. nih.gov CLSM can also be used in conjunction with viability stains to simultaneously assess the morphological and permeability changes in bacterial membranes upon antibiotic exposure. researchgate.net This allows researchers to correlate the localization of the antibiotic with its bactericidal or bacteriostatic effects. researchgate.netnih.gov

Molecular Biology and Genetic Tools in this compound Studies

Molecular biology and genetic tools are fundamental to elucidating the specific targets of an antibiotic and the mechanisms by which bacteria develop resistance.

Gene knockout studies are a powerful method for identifying the biological processes targeted by a new antibiotic. By systematically inactivating essential genes in a bacterium, researchers can identify which knockouts lead to increased sensitivity to the antibiotic. This approach can pinpoint the specific pathway or cellular function that the antibiotic disrupts. nih.gov For instance, if inactivating a gene involved in peptidoglycan synthesis makes a bacterium more susceptible to this compound, it would strongly suggest that the antibiotic targets cell wall construction. nih.gov

Gene expression profiling, often performed using techniques like RNA-sequencing, provides a global view of how a bacterium's transcriptome changes in response to antibiotic exposure. frontiersin.org This can reveal not only the primary target of the antibiotic but also secondary effects and stress responses. frontiersin.org Comparing the gene expression signature of this compound to those of known antibiotics can help to classify its mechanism of action. frontiersin.org Studies have demonstrated that the expression levels of a small number of genes can even be used to quantitatively predict the level of antibiotic resistance. researchgate.net

Table 2: Gene Expression Responses to Antibiotic Treatment

| Antibiotic | Bacterial Species | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |

|---|---|---|---|---|

| Colistin (B93849) | Pseudomonas aeruginosa | Anti-oxidative stress response, AlgU regulon | MexT regulon | frontiersin.org |

| Tobramycin | Pseudomonas aeruginosa | Stalled ribosome rescue, tRNA methylation, Type II toxin-antitoxin systems | Amino acid catabolism, TCA cycle, Motility and attachment | frontiersin.org |

Directed evolution is a laboratory technique that mimics natural evolution on a much shorter timescale to study and predict how bacteria might develop resistance to a new antibiotic like F1. nih.gov By repeatedly exposing a bacterial population to increasing concentrations of the antibiotic, researchers can select for and identify the genetic mutations that confer resistance. nih.gov This proactive approach can reveal potential resistance mechanisms before they emerge in a clinical setting. mta.hu